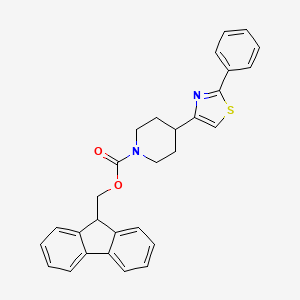
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is a complex organic compound that features a combination of fluorenyl, phenylthiazolyl, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Fluorenyl Moiety: The fluorenyl group is often introduced via a reaction between fluorenylmethanol and a suitable halide under basic conditions.
Thiazole Ring Formation: The phenylthiazole ring can be synthesized through a cyclization reaction involving a phenylthiourea and an α-haloketone.
Piperidine Ring Formation: The piperidine ring is usually formed through a cyclization reaction involving a suitable amine and a dihalide.
Final Coupling: The final step involves coupling the fluorenyl, phenylthiazole, and piperidine moieties under conditions that promote ester formation, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: Due to its unique structural features, the compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the phenylthiazole ring, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.
Propriétés
Formule moléculaire |
C29H26N2O2S |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C29H26N2O2S/c32-29(33-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)31-16-14-20(15-17-31)27-19-34-28(30-27)21-8-2-1-3-9-21/h1-13,19-20,26H,14-18H2 |
Clé InChI |
CJYDVFKNRKLPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CSC(=N2)C3=CC=CC=C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














